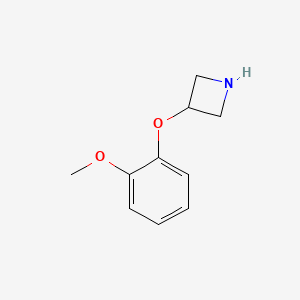

3-(2-甲氧基苯氧基)氮杂环丁烷

描述

The compound "3-(2-Methoxyphenoxy)azetidine" is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential as pharmaceutical agents. The azetidine ring is a structural motif that can be found in various bioactive molecules and is known for its ability to mimic peptide bonds, making it a valuable scaffold in drug design .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are closely related to "3-(2-Methoxyphenoxy)azetidine," has been achieved, leading to compounds with potent antiproliferative properties . Another study demonstrated the transformation of 2-(2-mesyloxyethyl)azetidines into various substituted piperidines, showcasing the versatility of azetidine derivatives in chemical transformations . Additionally, the synthesis of 3-methoxyazetidines through an aziridine to azetidine rearrangement has been reported, providing insights into the reaction mechanism and expanding the synthetic methodologies for azetidine derivatives .

Molecular Structure Analysis

X-ray crystallography has been utilized to investigate the molecular structure of azetidine derivatives. For example, the trans and cis isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones have been synthesized and their structures analyzed by X-ray diffraction, revealing the solid-state structure and providing a comparison with NMR studies in solution . This type of structural analysis is crucial for understanding the conformational preferences and potential interactions of azetidine derivatives with biological targets.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. The reactivity of these compounds with different nucleophiles has been evaluated, leading to the stereoselective preparation of new azaheterocycles . Furthermore, the interaction of azetidine derivatives with tubulin has been studied, showing that these compounds can disrupt microtubular structures and induce apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. The antiproliferative azetidine compounds synthesized in one study displayed low nanomolar IC50 values in breast cancer cells and minimal cytotoxicity, indicating their potential as antitumor agents . The solid-state structure obtained from X-ray crystallography provides additional information on the physical properties of these compounds, such as crystal system and space group, which are important for understanding their stability and behavior in different environments .

科学研究应用

抗癌活性

合成一系列带有 3-(4-甲氧基苯基)氮杂环丁烷部分的硫脲化合物作为有效的抗肿瘤剂,对多种人类癌细胞系表现出显着的抗癌活性。值得注意的是,某些化合物在某些癌细胞系中表现出比多柔比星更高的效力,证实了它们作为 VEGFR-2 抑制剂的潜力。计算机模拟的 ADMET 预测表明,大多数这些化合物具有类药物特性和低毒性,突出了它们有希望的抗癌潜力 (Parmar 等,2021)。

靶向微管蛋白的抗肿瘤剂

研究了 3-苯氧基-1,4-二芳基氮杂环丁烷-2-酮的抗增殖特性,发现了有效的化合物。这些化合物抑制分离的微管蛋白的聚合,破坏微管结构,并诱导癌细胞的 G2/M 阻滞和凋亡。这些发现强调了氮杂环丁烷衍生物作为有效的靶向微管蛋白的抗肿瘤剂的潜力 (Greene 等,2016)。

氮杂环丁烷衍生物作为 GABA 摄取抑制剂

评估了氮杂环丁烷衍生物作为 GABA 摄取抑制剂的效力。在 2 位和 3 位取代的衍生物显示出作为 GAT-1 和 GAT-3 抑制剂的有希望的结果,表明它们在神经系统疾病中的潜在应用 (Faust 等,2010)。

抗氧化活性

由苯脲衍生物衍生的席夫碱和氮杂环丁烷被评估了它们的体外抗氧化活性。一些化合物显示出中等到显着的抗氧化作用,突出了它们的药用和化学重要性 (Nagavolu 等,2017)。

安全和危害

属性

IUPAC Name |

3-(2-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPFVMOJROTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647899 | |

| Record name | 3-(2-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenoxy)azetidine | |

CAS RN |

954223-14-4 | |

| Record name | 3-(2-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)